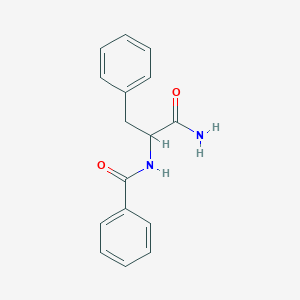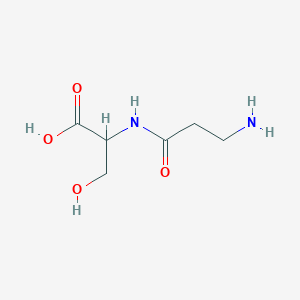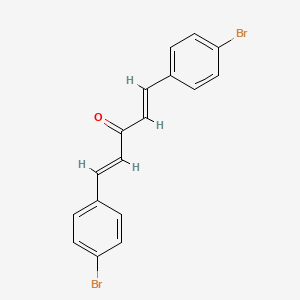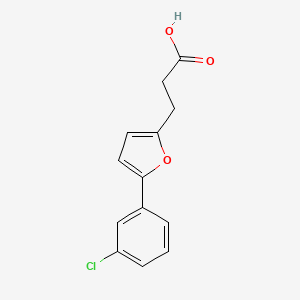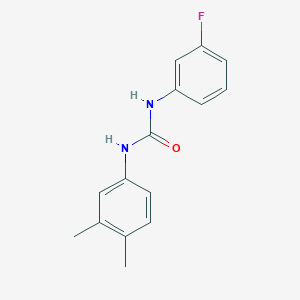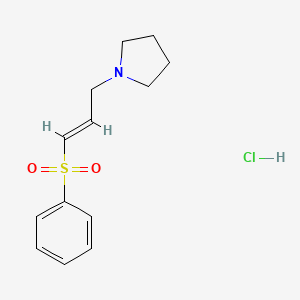
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride and an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the allyl group can yield saturated pyrrolidine derivatives .
Applications De Recherche Scientifique
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)pyrrolidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-(3-(Phenylsulfonyl)propyl)pyrrolidine: Has a propyl group instead of an allyl group, which may influence its chemical and biological properties.
Uniqueness
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and allyl groups, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
36275-79-3 |
|---|---|
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
1-[(E)-3-(benzenesulfonyl)prop-2-enyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)12-6-11-14-9-4-5-10-14;/h1-3,6-8,12H,4-5,9-11H2;1H/b12-6+; |
Clé InChI |
CTCQQXGFBCUMJI-WXIWBVQFSA-N |
SMILES isomérique |
C1CCN(C1)C/C=C/S(=O)(=O)C2=CC=CC=C2.Cl |
SMILES canonique |
C1CCN(C1)CC=CS(=O)(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



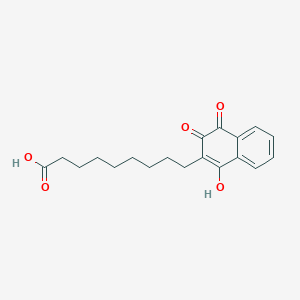
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
